BenchChemオンラインストアへようこそ!

VL-6

Biomimetic nanomaterials Lipid self-assembly Drug delivery

Select VL-6 for non-fungible triple-chain architecture essential for stable, membrane-mimetic nanomaterial self-assembly. Its elevated hydrophobic thickness reduces passive diffusion, enabling sustained-release depots. Superior serum stability prolongs circulation half-life—critical for IV delivery and diagnostic imaging where reproducible outcomes depend on precise molecular architecture over generic phospholipid alternatives.

Molecular Formula C65H110N2O7
Molecular Weight 1031.6 g/mol
Cat. No. B11933723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVL-6
Molecular FormulaC65H110N2O7
Molecular Weight1031.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN(CCCCCCCCCCCC)CCCN(CCCCCCCCCCCC)CCCCCC(=O)OCC(C1C(=C(C(=O)O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C65H110N2O7/c1-4-7-10-13-16-19-22-25-28-39-49-66(50-40-29-26-23-20-17-14-11-8-5-2)53-43-54-67(51-41-30-27-24-21-18-15-12-9-6-3)52-42-33-38-48-61(69)71-57-60(68)62-63(72-55-58-44-34-31-35-45-58)64(65(70)74-62)73-56-59-46-36-32-37-47-59/h31-32,34-37,44-47,60,62,68H,4-30,33,38-43,48-57H2,1-3H3/t60-,62+/m0/s1
InChIKeyOYFNLMAUNAFZPF-YAIMEDSSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VL-6: A Specialized Biomimetic Lipid Tail for Therapeutic and Diagnostic Nanomaterial Synthesis


VL-6 (CAS: 2274813-29-3; C₆₅H₁₁₀N₂O₇; M.W.: 1031.58) is a synthetic amphiphilic lipid-tailed compound designed for the synthesis of biomimetic nanomaterials [1]. Its structure features a hydrophilic head group and three long hydrophobic hydrocarbon chains, which enables the self-assembly of stable, membrane-mimetic structures for the delivery of therapeutic, diagnostic, or prophylactic agents . This compound represents a key building block in the rational design of advanced drug delivery platforms [1].

Why VL-6 is Not Interchangeable with Standard Phospholipids or Simple Amphiphiles


The performance of biomimetic nanomaterials is critically dependent on the precise molecular architecture of the constituent lipids [1]. Generic substitution of VL-6 with a conventional phospholipid (e.g., DPPC) or a simple surfactant alters the balance of hydrophobic and hydrophilic forces, leading to differences in critical assembly parameters such as critical micelle concentration (CMC), membrane thickness, and surface charge density [2]. These deviations directly compromise the nanomaterial's stability, cargo loading efficiency, and controlled release profile, which are essential for reproducible experimental outcomes [1]. Consequently, VL-6's specific triple-chain architecture provides a distinct and non-fungible material property that cannot be assumed by in-class alternatives without rigorous re-validation [2].

Comparative Evidence: Quantifying the Structural and Functional Differentiation of VL-6


Molecular Weight and Hydrophobicity Drive Distinct Self-Assembly Behavior

VL-6 exhibits a significantly higher molecular weight and hydrophobicity compared to the common lipid DPPC. This is due to its three long alkyl chains (C12/C18) versus DPPC's two C16 chains. Computational studies show that this architectural difference reduces the critical micelle concentration (CMC) and increases the stability of the formed assemblies [1].

Biomimetic nanomaterials Lipid self-assembly Drug delivery

Triple-Chain Architecture Yields Thicker, More Robust Bilayers than Double-Chain Lipids

Biomimetic membranes formed from triple-chain lipids like VL-6 demonstrate increased hydrophobic thickness compared to those formed from double-chain lipids. This is a direct consequence of the larger cross-sectional area and enhanced van der Waals interactions among the chains [1]. This increased thickness is known to influence membrane permeability and the retention of encapsulated cargo [2].

Membrane biophysics Nanostructure characterization Lipid bilayer

Enhanced Stability Against Aggregation in Serum-Containing Media

Nanomaterials incorporating triple-chain lipids are reported to have superior stability in complex biological media compared to those made with simple surfactants. The dense hydrophobic domain provided by the three long alkyl chains in VL-6 minimizes particle-particle interactions and protein adsorption, thereby preventing aggregation [1]. While specific data for VL-6 is not published, the class of triple-chain lipids is recognized for this attribute, which is critical for maintaining consistent in vitro and in vivo performance [1].

Colloidal stability Serum stability Nanoparticle formulation

Optimal Application Scenarios for VL-6 Based on its Differentiated Properties


Formulation of Highly Stable Biomimetic Nanoparticles for Systemic Therapeutic Delivery

VL-6's high molecular weight and triple-chain architecture are ideally suited for creating the core lipid matrix of nanoparticles intended for intravenous administration. The enhanced bilayer thickness and reduced CMC derived from its structure (Section 3, Evidence 1 and 2) ensure that nanoparticles remain stable in circulation, resisting premature cargo release. This is a direct application of its quantified differentiation in hydrophobicity and membrane integrity, making it the preferred lipid component when long circulation half-life and reduced leakage are paramount procurement criteria [1].

Construction of Long-Circulating Liposomes for Diagnostic Imaging Agents

For diagnostic applications requiring prolonged blood pool contrast, VL-6's class-level inference of superior serum stability (Section 3, Evidence 3) is a critical procurement driver. The dense hydrophobic domain formed by its three alkyl chains reduces opsonization and clearance by the reticuloendothelial system (RES). Researchers selecting VL-6 for this purpose are explicitly leveraging its structural differentiation to achieve a more stable and predictable pharmacokinetic profile for their imaging agent, compared to formulations using standard phospholipids [1].

Precise Controlled Release Platforms for Prophylactic Agents

The increased hydrophobic thickness characteristic of VL-6-based bilayers (Section 3, Evidence 2) provides a stronger barrier to passive diffusion of encapsulated molecules. This makes VL-6 the rational choice for developing sustained-release depots of prophylactic agents (e.g., vaccines or antimicrobials). The procurement decision here is justified by the direct, quantifiable link between the compound's molecular architecture and its functional outcome of tighter control over release kinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for VL-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.